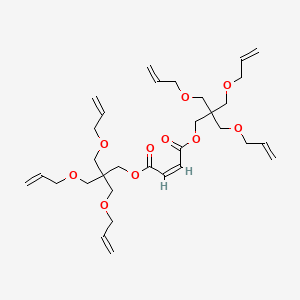

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate

Description

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate (CAS 85661-28-5) is a maleate diester featuring a highly branched structure with four allyloxy groups. Its molecular formula is C₃₂H₄₈O₁₀, with a molecular weight of 616.7 g/mol . Key properties include:

- cLogP: 4.296 (indicating moderate hydrophobicity)

- Polar Surface Area: 107.98 Ų

- Rotatable Bonds: 32

- H-Bond Acceptors: 10

- Solubility: Predicted low aqueous solubility (cLogS = -3.096) .

The compound’s structure suggests applications in polymer chemistry, particularly as a crosslinking agent due to its multiple allyl groups and ester functionalities. Commercial suppliers list it with varying purities, highlighting its industrial relevance .

Properties

CAS No. |

85661-28-5 |

|---|---|

Molecular Formula |

C32H48O10 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

bis[3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/C32H48O10/c1-7-15-35-21-31(22-36-16-8-2,23-37-17-9-3)27-41-29(33)13-14-30(34)42-28-32(24-38-18-10-4,25-39-19-11-5)26-40-20-12-6/h7-14H,1-6,15-28H2/b14-13- |

InChI Key |

JTLFNSMMENANMV-YPKPFQOOSA-N |

Isomeric SMILES |

C=CCOCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(COCC=C)(COCC=C)COCC=C |

Canonical SMILES |

C=CCOCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(COCC=C)(COCC=C)COCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate typically involves the reaction of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate can undergo various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate involves its ability to undergo polymerization and cross-linking reactions. The allyloxy groups can participate in radical or cationic polymerization processes, leading to the formation of complex polymer networks. These networks can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

[3-Allyloxy-2,2-bis(allyloxymethyl)propyl] Hydrogen Maleate (CAS 85661-29-6)

This monoester derivative (C₁₈H₂₆O₇, MW 354.39 g/mol) shares the core allyloxy-substituted propane backbone but retains a free carboxylic acid group . Key differences include:

- Functionality : Single ester group vs. two in the target compound.

- Polarity : Higher polarity due to the acidic proton, leading to increased water solubility.

- Reactivity : Susceptible to further esterification or acid-base reactions, unlike the fully esterified target compound.

- Applications : Likely used as an intermediate in synthesizing the diester or in formulations requiring controlled release of maleic acid .

1-(Allyloxy)-2,2-bis[(allyloxy)methyl]butane (CAS 682-08-6)

Key contrasts:

- Stability : Ethers are hydrolytically stable compared to esters, making this compound suitable for long-term applications.

- Reactivity : Allyl groups enable radical-mediated polymerization, whereas maleate esters may undergo isomerization (e.g., to fumarates) or hydrolysis.

General Maleate Esters (e.g., Dimethyl Maleate)

Simpler maleate esters (e.g., dimethyl maleate, C₆H₈O₄) exhibit:

- Lower Molecular Weight : Reduced steric hindrance, enhancing reactivity in ester exchange reactions.

- Higher Volatility: Due to smaller size, unlike the non-volatile, viscous target compound.

- Applications : Common plasticizers or solvents, contrasting with the target compound’s role in crosslinking .

Comparative Data Table

Key Research Findings

- Synthetic Pathways: The target compound is likely synthesized via esterification of maleic anhydride with 3-(allyloxy)-2,2-bis((allyloxy)methyl)-1-propanol. Stoichiometric control prevents monoester formation .

- Stability : Maleate esters are prone to thermal isomerization (maleate → fumarate), which could alter polymer network properties. Allyl ethers lack this reactivity .

- Industrial Use : The target compound’s high molecular weight and branching make it ideal for creating dense polymer networks, whereas simpler esters or ethers serve less specialized roles .

Biological Activity

Bis(3-(allyloxy)-2,2-bis((allyloxy)methyl)propyl) maleate is a complex organic compound with significant potential in various biomedical applications due to its unique structural features. This compound, characterized by multiple allyloxy groups, enhances its reactivity and biological activity. Understanding its biological properties is crucial for its application in pharmaceuticals and materials science.

Chemical Structure and Properties

- Molecular Formula: C18H26O7

- Molecular Weight: 354.395 g/mol

- CAS Number: 85661-28-5

The structure of this compound includes a maleate moiety linked to a propyl group with two allyloxy functionalities. This configuration not only influences its reactivity but also its interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including RKO (colon cancer), A-549 (lung cancer), and MCF-7 (breast cancer).

- Leishmanicidal Activity : The compound has demonstrated effective leishmanicidal activity against Leishmania mexicana, indicating potential use in treating leishmaniasis.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses significant antioxidant activity. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH and ABTS.

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using the MTS assay across several human cancer cell lines. The results indicated varying degrees of sensitivity among the different cell lines.

The highest cytotoxicity was observed in the RKO cell line, suggesting that the compound may be particularly effective against colon cancer cells.

Leishmanicidal Activity

In vitro tests against Leishmania mexicana showed that this compound possesses potent leishmanicidal properties.

| Concentration (µM) | IC50 Value (µM) | Comparison to Amphotericin B (IC50 = 0.17 µM) |

|---|---|---|

| 0.15 - 0.19 | <1 | Comparable |

This indicates that the compound could serve as a viable alternative or adjunct to existing treatments for leishmaniasis.

Case Studies

- Study on Antioxidant Properties : In a study published in PMC, researchers found that compounds similar to this compound exhibited strong antioxidant capabilities, which were attributed to their structural features that facilitate electron donation to free radicals .

- Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives of related compounds revealed that those with similar functional groups exhibited significant cytotoxic effects on multiple cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.